4-Chloro-5-iodo-2-(methylthio)pyrimidine
Overview
Description
Scientific Research Applications
Application 1: Synthesis of Marine Alkaloid Variolin B1
- Summary of Application : 4-Chloro-5-iodo-2-(methylthio)pyrimidine is used in the total synthesis of the marine alkaloid variolin B1 . Variolin B1 is a natural product isolated from marine sponges and has shown potent cytotoxic activity against various cancer cell lines.
- Results or Outcomes : The synthesis of variolin B1 using 4-Chloro-5-iodo-2-(methylthio)pyrimidine could potentially lead to the development of new anticancer drugs .
Application 2: Synthesis of 2,4-Disubstituted Pyrimidines
- Summary of Application : 4-Chloro-5-iodo-2-(methylthio)pyrimidine is used in the synthesis of 2,4-disubstituted pyrimidines . These compounds represent a novel class of KDR kinase inhibitors.
- Results or Outcomes : The synthesized 2,4-disubstituted pyrimidines could potentially be used as kinase inhibitors, which are important in the treatment of various diseases, including cancer .
Application 3: Anti-Inflammatory Activities of Pyrimidines
- Summary of Application : Pyrimidines, including 4-Chloro-5-iodo-2-(methylthio)pyrimidine, display a range of pharmacological effects, including anti-inflammatory activities .
- Methods of Application : The anti-inflammatory effects of pyrimidines are typically studied using in vitro and in vivo models of inflammation. These studies often involve the measurement of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others .
- Results or Outcomes : Numerous pyrimidines, potentially including 4-Chloro-5-iodo-2-(methylthio)pyrimidine, exhibit potent anti-inflammatory effects .
Application 4: Antibacterial Agent
- Summary of Application : 4-Chloro-5-iodo-2-(methylthio)pyrimidine is an antibacterial agent that is a synthetic analogue of the vitamin pyridoxine . It has been shown to have activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, but not against gram-positive bacteria such as Staphylococcus aureus .
- Methods of Application : The antibacterial effects of 4-Chloro-5-iodo-2-(methylthio)pyrimidine are typically studied using in vitro models of bacterial growth. These studies often involve the measurement of bacterial growth in the presence of the compound .
- Results or Outcomes : 4-Chloro-5-iodo-2-(methylthio)pyrimidine has been shown to inhibit the growth of certain gram-negative bacteria, potentially making it useful in the treatment of infections caused by these organisms .
Application 5: Building Block in Medicinal Chemistry Synthesis
- Summary of Application : 4-Chloro-5-iodo-2-(methylthio)pyrimidine is used as a building block in medicinal chemistry synthesis . It can be used to synthesize a wide variety of compounds with potential therapeutic applications.
- Results or Outcomes : The use of 4-Chloro-5-iodo-2-(methylthio)pyrimidine as a building block in medicinal chemistry synthesis could potentially lead to the development of new therapeutic drugs .
Application 6: Synthesis of 2-Hydroxy-4-Pyrimidinecarboxylic Acid
- Summary of Application : 4-Chloro-5-iodo-2-(methylthio)pyrimidine is used in the total synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid . This compound is a pyrimidine derivative with potential applications in medicinal chemistry.
- Methods of Application : The synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid typically involves complex organic reactions, including halogenation, methylation, and cyclization .
- Results or Outcomes : The synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid using 4-Chloro-5-iodo-2-(methylthio)pyrimidine could potentially lead to the development of new therapeutic drugs .
Safety And Hazards
properties
IUPAC Name |
4-chloro-5-iodo-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTQHLHIBGHGBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545574 | |
Record name | 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-2-(methylthio)pyrimidine | |
CAS RN |
111079-19-7 | |
Record name | 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-iodo-2-(methylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.